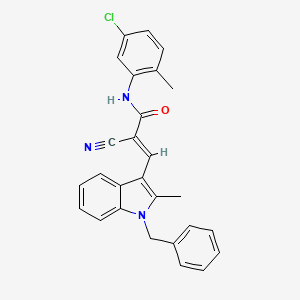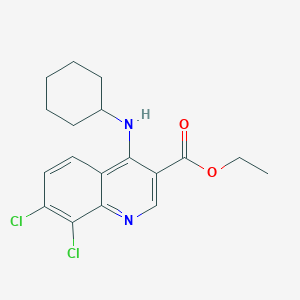
(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” is a synthetic organic molecule that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzyl halides, and substituted anilines. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Benzylation: The indole core can be benzylated using benzyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the indole derivative and the substituted aniline, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
化学反应分析
Types of Reactions
The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO₄.
Reduction: Reagents like LiAlH₄ or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic agent for diseases where indole derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The molecular targets may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to neurotransmitter receptors or hormone receptors.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The uniqueness of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other indole derivatives.
属性
分子式 |
C27H22ClN3O |
|---|---|
分子量 |
439.9 g/mol |
IUPAC 名称 |
(E)-3-(1-benzyl-2-methylindol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C27H22ClN3O/c1-18-12-13-22(28)15-25(18)30-27(32)21(16-29)14-24-19(2)31(17-20-8-4-3-5-9-20)26-11-7-6-10-23(24)26/h3-15H,17H2,1-2H3,(H,30,32)/b21-14+ |
InChI 键 |
OUQYAJJSQSEPOR-KGENOOAVSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)/C#N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635848.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![5-{[(Z)-pyridin-4-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11635876.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11635877.png)
![Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11635889.png)
![1-(butylsulfanyl)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11635896.png)
![ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11635898.png)
![2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11635902.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635913.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
